

Technical Guide: Isononylphenol Solubility & Physicochemical Characterization

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Compound of Interest

Compound Name: *Isononylphenol*

CAS No.: *11066-49-2*

Cat. No.: *B1143871*

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Executive Summary

Isononylphenol (INP) represents a complex mixture of C9-alkylated phenols, predominantly synthesized via the alkylation of phenol with propylene trimer. Unlike linear alkylphenols, INP exhibits significant structural isomerism, resulting in a physicochemical profile defined by high lipophilicity (LogKow ~4.5–5.9) and extremely low aqueous solubility.

For researchers in drug development and toxicology, INP is rarely an Active Pharmaceutical Ingredient (API) but frequently appears as a critical process impurity, leachable from packaging, or a raw material in surfactant synthesis (e.g., ethoxylates). Understanding its solubility behavior is critical for accurate extraction, quantification, and toxicological assessment.

Part 1: Physicochemical Architecture

To predict solubility, one must understand the molecular competition within the INP molecule.

Structural Conflict

INP consists of two opposing domains:

- **Hydrophilic Head:** The phenolic hydroxyl (-OH) group capable of hydrogen bonding.
- **Hydrophobic Tail:** A branched C9 (isononyl) alkyl chain.

The C9 chain exerts a dominant positive inductive effect (+I) and steric hindrance. While the -OH group attempts to interact with water, the bulky, branched alkyl tail disrupts the hydrogen-bonding network of water, creating a high entropic penalty for solvation. Conversely, in organic solvents, Van der Waals forces between the alkyl chain and the solvent dominate, facilitating complete miscibility.

The Isomer Factor

Commercial INP (CAS 11066-49-2) is not a single molecule. It is a mixture of ortho- and para-isomers with varying branching patterns.^[1]

- **Implication:** Solubility is not a single point but a range. Isomers with higher branching ratios typically exhibit slightly higher water solubility than linear counterparts due to a reduced surface area for hydrophobic interaction.

Part 2: Solubility Data Profile

The following data aggregates experimental values and computed properties for INP and closely related branched nonylphenols.

Table 1: Solubility in Aqueous vs. Organic Media



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Table 2: Partition Coefficients



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Part 3: Mechanisms of Solvation

The following diagram illustrates the thermodynamic rationale behind INP's solubility choices.



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Figure 1: Thermodynamic drivers of INP solubility. The entropic cost of organizing water molecules around the C9 tail prevents aqueous solubility.

Part 4: Analytical Methodologies

Determining INP solubility requires robust extraction and detection protocols. Due to its isomer complexity, Normal Phase HPLC is often superior for characterizing the isomer mix, while GC-MS is preferred for trace quantification.

Protocol A: HPLC Determination (Isomer Profiling)

Best for: Characterizing the specific isomer distribution in a raw material.

- Column Selection: Silica Column (e.g., Cogent Silica-C, 4 μ m).[2]
 - Why: Normal phase separates isomers based on the steric accessibility of the hydroxyl group, which varies with branching.
- Mobile Phase:
 - Solvent A: n-Hexane (Non-polar)
 - Solvent B: Ethyl Acetate (Polar modifier)
 - Gradient: Isocratic 95:5 (A:B) or shallow gradient to 90:10 over 20 mins.

- Detection: UV at 277 nm.
 - Note: The phenol ring absorption is stable here.
- Sample Prep: Dissolve INP in n-Hexane. Do not use methanol as a diluent for normal phase injection to avoid column deactivation.

Protocol B: GC-MS Quantification (Trace Analysis)

Best for: Measuring solubility limits in water or biological matrices.

- Extraction (Liquid-Liquid):
 - Aliquot 10 mL of aqueous sample (saturated solution).
 - Add 5 mL Dichloromethane (DCM).
 - Critical Step: Acidify to pH < 2 with H₂SO₄ to ensure INP is fully protonated (non-ionized) for maximum transfer to the organic phase.
 - Shake vigorously for 2 mins; collect organic layer. Repeat 2x.
- Derivatization (Optional but Recommended):
 - Reagent: BSTFA + 1% TMCS.
 - Condition: 60°C for 30 mins.
 - Why: Converts phenolic -OH to Trimethylsilyl (TMS) ether. Improves peak shape and sensitivity, prevents tailing.
- GC Parameters:
 - Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).
 - Carrier: Helium @ 1 mL/min.
 - Temp Program: 50°C (1 min) → 10°C/min → 300°C.

- Quantification: Use Internal Standard (e.g., 4-n-Nonylphenol linear isomer or deuterated Bisphenol A) to correct for extraction efficiency.

Part 5: Biological & Environmental Implications

For drug development professionals, the solubility profile of INP dictates its behavior as a toxicological agent.

- Bioaccumulation: With a LogKow > 4.5, INP partitions aggressively into lipid bilayers. In aqueous formulations, it will adsorb to plastic tubing and containers (PVC, PP), leading to dosing errors.
 - Mitigation: Use glass or PTFE-lined containers.
- Endocrine Disruption: INP acts as a xenoestrogen. Its structural similarity to 17 β -estradiol allows it to bind estrogen receptors (ER). The branching of the alkyl chain (isomer specific) dictates the binding affinity.
- Regulatory Status: Listed as a Substance of Very High Concern (SVHC) by ECHA.[3]

Analytical Workflow Diagram



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Figure 2: Decision tree for analytical quantification based on data requirements (Trace level vs. Isomer distribution).

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